molecular formula C22H26N6O4 B2467500 8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899398-67-5

8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2467500
CAS RN: 899398-67-5
M. Wt: 438.488
InChI Key: SJEWKSHGEIGLEZ-UHFFFAOYSA-N
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Description

8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H26N6O4 and its molecular weight is 438.488. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity

A study conducted by Liu et al. (2018) focused on the design, synthesis, and testing of novel compounds, including those with a structure bearing resemblance to the specified chemical, as anticancer agents. These compounds exhibited significant antiproliferative activity against various human cancer cell lines, including breast carcinoma (MCF-7), cervical carcinoma (Hela), and lung carcinoma (A549), with one compound showing notable efficacy and low cytotoxicity towards a normal cell line (mouse fibroblast L929) (Liu, Zhang, Zhang, & Yan, 2018).

Pharmacological Evaluation

Zagórska et al. (2009) synthesized and evaluated a series of imidazo[2,1-f]purine-2,4-dione derivatives for their potential anxiolytic-like and antidepressant activities. Preliminary pharmacological evaluations suggested that specific derivatives exerted anxiolytic-like activity and behaved like antidepressants in animal models, highlighting their potential as therapeutic agents (Zagórska et al., 2009).

Receptor Affinity and Enzymatic Activity

Another study by Zagórska et al. (2016) explored the receptor affinity and inhibitory potencies of octahydro- and dimethoxy-derivatives of imidazo- and pyrimidino[2,1-f]purines. The research aimed to identify compounds with promising structures for further modification and study, potentially contributing to the development of new therapeutic agents with specific receptor affinities and enzymatic activities (Zagórska et al., 2016).

Analgesic Activity

Zygmunt et al. (2015) explored the analgesic and anti-inflammatory effects of new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives. The study revealed significant analgesic activity in in vivo models, with some compounds showing enhanced activity compared to reference drugs. This research contributes to identifying new classes of analgesic and anti-inflammatory agents (Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015).

properties

IUPAC Name

6-(4-methoxyphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O4/c1-15-14-27-18-19(23-21(27)28(15)16-4-6-17(31-3)7-5-16)24(2)22(30)26(20(18)29)9-8-25-10-12-32-13-11-25/h4-7,14H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEWKSHGEIGLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CCN5CCOCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methoxyphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione

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